molecular formula C11H10N2O2 B13145954 N-(5-Phenyloxazol-2-yl)acetamide

N-(5-Phenyloxazol-2-yl)acetamide

Cat. No.: B13145954
M. Wt: 202.21 g/mol
InChI Key: YDDRGLQSEQQOGW-UHFFFAOYSA-N
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Description

[A detailed product description could not be generated due to lack of specific data. Based on search results for similar compounds, the following areas should be researched to create this section:] Chemical Structure and Properties: The compound N-(5-Phenyloxazol-2-yl)acetamide features an oxazole ring, a five-membered heterocycle, which is linked to a phenyl ring at the 5-position and an acetamide group at the 2-position. You will need to determine its canonical SMILES string, molecular formula, and molecular weight. Research Context and Applications: Oxazole derivatives are significant in medicinal chemistry. Research indicates that structurally similar compounds are investigated as potential antidepressants, functioning as Monoamine Oxidase A (MAO-A) inhibitors . The acetamide moiety is a common feature in many biologically active molecules and pharmaceutical agents . The specific research applications, mechanism of action, and biological evaluation data for this compound need to be identified from scientific literature. Handling and Safety: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Comprehensive safety data, including GHS hazard pictograms, signal words, and hazard statements, must be established and provided.

Properties

IUPAC Name

N-(5-phenyl-1,3-oxazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(14)13-11-12-7-10(15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDRGLQSEQQOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Azidoacetophenones with Isothiocyanates

One well-documented method involves the cyclization of 2-azido-1-phenylethan-1-one with 4-hydroxyphenyl isothiocyanate in the presence of triphenylphosphine under reflux in 1,4-dioxane. This reaction produces N-aryl-5-aryloxazol-2-amine derivatives, which are close analogs of N-(5-Phenyloxazol-2-yl)acetamide.

Reaction conditions:

  • Reactants: 2-azido-1-phenylethan-1-one (0.31 g, 1.91 mmol), 4-hydroxyphenyl isothiocyanate (0.26 g, 1.74 mmol)
  • Catalyst: Triphenylphosphine (0.55 g, 2.09 mmol)
  • Solvent: 1,4-dioxane (10 mL)
  • Temperature: Reflux at 80 °C for 1 hour
  • Workup: Dilution with ethyl acetate, washing with water, drying over magnesium sulfate, concentration under reduced pressure
  • Purification: Silica gel column chromatography (hexane:ethyl acetate = 2:1)

Yield: 40–82% depending on substituents

This method allows the formation of the oxazole ring via intramolecular cyclization facilitated by triphenylphosphine, which reduces the azide to an amine intermediate that reacts with the isothiocyanate to form the oxazole ring system.

Acylation of Aminoacetophenone Derivatives Followed by Cyclization

Another approach starts from 2-amino-1-phenylethan-1-one hydrochloride, which is acylated with 2-chloroacetyl chloride to give 2-chloro-N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclization with phosphorus oxychloride (POCl3) to form 2-(chloromethyl)-5-phenyloxazole, a key intermediate toward this compound.

Key steps and conditions:

Step Reactants & Conditions Product & Yield
Acylation 2-amino-1-phenylethan-1-one hydrochloride (0.50 g, 2.9 mmol), triethylamine (13 mL), 2-chloroacetyl chloride (0.45 g, 4.0 mmol), dichloromethane, 0 °C to room temp, 18 h 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, 62.9% yield
Cyclization Intermediate with POCl3 (0.17 mL, 1.9 mmol), acetonitrile, reflux 4 h 2-(Chloromethyl)-5-phenyloxazole, 66.2% yield

The chloromethyl oxazole intermediate can then be converted into the acetamide derivative by nucleophilic substitution or further functional group manipulation.

Alternative Synthetic Routes and Photostability Studies

Other synthetic routes focus on bis(5-phenyloxazol-2-yl) derivatives, which share the oxazole core structure. These methods involve Lewis acid-catalyzed cyclizations and functional group transformations, highlighting the importance of catalyst choice and reaction conditions in oxazole synthesis.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Notes
Cyclization of α-azido ketones with isothiocyanates 2-azido-1-phenylethan-1-one, 4-hydroxyphenyl isothiocyanate Triphenylphosphine, dioxane Reflux 80 °C, 1 h 40–82% Direct oxazole ring formation, mild conditions
Acylation and POCl3 cyclization 2-amino-1-phenylethan-1-one hydrochloride, 2-chloroacetyl chloride POCl3, acetonitrile Reflux 4 h 62.9% (acylation), 66.2% (cyclization) Stepwise synthesis, chloromethyl intermediate
Pd-catalyzed enamide synthesis (related) N-acyl enamides Pd catalyst, Ti(Oi-Pr)4 Room temp to reflux Moderate Useful for substituted oxazoles, less direct

Chemical Reactions Analysis

Types of Reactions: N-(5-Phenyloxazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted oxazole derivatives, amine derivatives, and various functionalized oxazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Phenyloxazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of N-(5-Phenyloxazol-2-yl)acetamide and related compounds:

Compound Name Heterocycle Molecular Formula Molecular Weight Key Substituents Synthesis Method (Reference)
This compound Oxazole C₁₁H₁₀N₂O₂ 202.21 Phenyl, acetamide Cyclization of hydroxyimino precursors (inferred)
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetamide Oxadiazole C₉H₈N₄O₂ 204.18 Phenyl, acetamide Acid chloride-mediated coupling
N-((5-Phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide Isoxazole C₁₉H₁₈N₂O₂ 306.4 m-Tolyl, methyl linkage Microwave-assisted condensation
2-Methyl-8-nitro-4H-chromeno[3,4-d]oxazol-4-one Fused oxazole C₁₁H₆N₂O₄ 230.18 Nitro, chromenone fusion Nitration followed by P₂O₅-mediated cyclization

Key Observations :

  • Oxazole vs. Oxadiazole : The oxadiazole analog () introduces two additional nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability compared to the oxazole core .
  • Isoxazole Derivatives : The isoxazole compound () exhibits a larger molecular weight (306.4 vs. 202.21) due to the m-tolyl group and methylene linker, which may influence lipophilicity and target selectivity .

Key Contrasts and Limitations

  • Electronic Effects : Oxadiazoles are more electron-deficient than oxazoles, altering reactivity in electrophilic substitution reactions .
  • Synthetic Complexity : Fused systems () require multi-step syntheses, whereas simple oxazoles (e.g., the target compound) are more accessible .

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